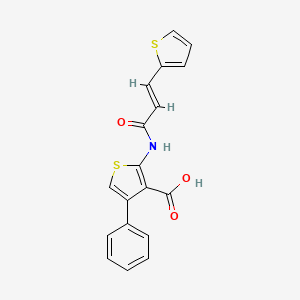

(E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S2/c20-15(9-8-13-7-4-10-23-13)19-17-16(18(21)22)14(11-24-17)12-5-2-1-3-6-12/h1-11H,(H,19,20)(H,21,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTURFDFZCYITAI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1815599-41-7 | |

| Record name | 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and acrylamido groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid is , with a molecular weight of approximately 355.4 g/mol. The synthesis of this compound typically involves multi-step organic reactions starting from thiophene derivatives. Key steps in the synthesis include:

- Preparation of the Thiophene Ring : This initial step often employs thiophene derivatives as starting materials.

- Introduction of Functional Groups : Subsequent reactions introduce phenyl and acrylamido groups under controlled conditions to ensure high yield and purity.

- Purification : Techniques such as crystallization, distillation, and chromatography are utilized to purify the final product.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the development of new compounds with tailored properties.

Biology

Biologically, this compound acts as a probe for studying interactions within biological systems. Its ability to interact with various biological molecules makes it significant for research in enzymology, cell biology, and molecular biology. For instance:

- Anticancer Activity : Recent studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against cancer cell lines like HepG2.

Medicine

In medicinal applications, this compound shows potential as a therapeutic agent. Its unique structure allows it to target specific molecular pathways associated with diseases such as cancer and inflammation.

Industry

From an industrial perspective, this compound can be incorporated into polymers to enhance their mechanical, thermal, and electrical properties. It also serves as a precursor for synthesizing other valuable chemicals.

| Compound Name | Activity Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | 15 µM | Induces apoptosis via caspase activation |

| Compound B | Anti-inflammatory | 29.2 µM | Inhibits COX/LOX enzymes |

| (E)-4-Phe | Anticoronaviral | Not specified | Targets viral replication pathways |

Case Study 1: Anticancer Efficacy

A study focused on HepG2 liver cancer cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. Apoptosis was notably observed at higher concentrations, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may be beneficial in treating inflammatory diseases by modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(a) Ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate (CAS 304684-76-2)

- Structure : Replaces the terminal thiophen-2-yl group with a furan-2-yl moiety and substitutes the carboxylic acid with an ethyl ester.

- Molecular Formula: C₂₀H₁₇NO₄S vs. C₁₈H₁₄N₂O₃S₂ (target compound).

- Key Differences: Electron-rich heterocycle: Furan’s oxygen vs. thiophene’s sulfur alters electronic properties and binding affinity. Ester vs.

- Applications: Not explicitly reported in biological studies but serves as a synthetic intermediate .

(b) Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H)

- Structure: Incorporates a cyano group and a substituted phenyl ring (hydroxy, dimethoxy) on the acrylamido linker, with a tetrahydrobenzo[b]thiophene core.

- Key Differences: Substituents: The cyano group and methoxy/hydroxy phenyl enhance antioxidant activity via radical scavenging. Saturation: The tetrahydrobenzo[b]thiophene core increases rigidity and lipophilicity.

- Activity : Demonstrated superior antioxidant activity (DPPH radical scavenging: 82% at 100 µM) compared to ascorbic acid (standard) .

Functional Analogues

(a) Pentamidine

- Structure : Aromatic diamidine with two benzamidine groups linked by a pentane chain.

- Comparison: Binding Mechanism: Pentamidine binds DNA minor grooves, whereas the target compound inhibits protein-RNA interactions. PCA Analysis: Pentamidine occupies a distinct PCA subspace (PC1: −1.1, PC2: 0.8) compared to the target compound (PC1: −3.7, PC2: 0.5), reflecting divergent molecular recognition profiles .

(b) Hoechst 33258

- Structure : Bis-benzimidazole derivative.

- Comparison :

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid is a complex organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a thiophene ring system, which is significant for its biological properties. The synthesis typically involves multi-step organic reactions, starting from thiophene derivatives. Key steps include the introduction of phenyl and acrylamido groups under controlled conditions to ensure high yield and purity.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular processes, influencing physiological responses and potentially leading to therapeutic effects .

Anticancer Activity

Recent studies indicate that this compound may exhibit anticancer properties. It has been suggested that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. For instance, compounds structurally related to this compound have shown significant cytotoxic effects in various cancer cell lines .

In Vitro Studies

- Cytotoxicity : In vitro assays demonstrate that the compound can significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent activity against HepG2 cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Activity : Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways highlights its therapeutic promise .

Data Table: Biological Activities of Related Thiophene Compounds

| Compound Name | Activity Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | 15 µM | Induces apoptosis via caspase activation |

| Compound B | Anti-inflammatory | 29.2 µM | Inhibits COX/LOX enzymes |

| (E)-4-Phe | Anticoronaviral | Not specified | Targets viral replication pathways |

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on HepG2 liver cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Potential

In an animal model of inflammation, the compound demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin. This suggests that it may serve as a novel anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid, and how is purity ensured?

The synthesis typically involves multi-step condensation reactions. For example, acrylamido-thiophene derivatives are synthesized via refluxing precursors (e.g., thiophene-2-carboxylic acid derivatives) with acryloyl chloride in ethanol, followed by purification through recrystallization from solvents like dioxane . Purity is validated using HPLC (>95% purity) and structural confirmation via H/C NMR and FT-IR spectroscopy. Mass spectrometry (HRMS) is employed to confirm molecular weight .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : SHELXL is widely used for determining crystal structures, particularly for verifying stereochemistry (e.g., E-configuration of the acrylamido group) .

- Spectroscopy : H NMR (to confirm aromatic protons and acrylamido protons), C NMR (for carbonyl and thiophene ring carbons), and FT-IR (to identify amide C=O stretches at ~1650–1680 cm) .

- Chromatography : Reverse-phase HPLC with UV detection ensures purity and stability under varying conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s inhibition of protein-RNA interactions, as suggested in prior studies?

The compound was hypothesized to disrupt rCUG-MBNL1 interactions via protein inhibition . To validate this:

- Fluorescence polarization (FP) assays : Label the RNA (e.g., fluorescein-tagged rCUG repeats) and measure changes in polarization upon compound addition.

- Surface plasmon resonance (SPR) : Immobilize MBNL1 on a sensor chip and assess binding kinetics with the RNA in the presence of the compound.

- Cell-based assays : Use luciferase reporters in HeLa cells expressing CUG repeats to quantify splicing modulation .

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular docking : Tools like AutoDock Vina predict binding modes to MBNL1 or other targets. Focus on the acrylamido and thiophene moieties, which may form hydrogen bonds or π-π interactions .

- QSAR modeling : Train models using analogs (e.g., substituted thiophene-carboxylic acids) to correlate structural features (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity .

- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residue interactions .

Q. How should researchers address contradictions between in silico predictions and experimental bioactivity data?

- Verify assay conditions : Ensure compound solubility (e.g., DMSO concentration ≤1%) and stability (e.g., LC-MS monitoring for degradation).

- Alternative binding assays : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm binding .

- Probe off-target effects : Perform RNA pull-down assays with biotinylated compounds to identify unintended RNA/protein interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Scaffold modification : Synthesize analogs with variations in the acrylamido linker (e.g., replacing thiophene with furan) or phenyl substituents (e.g., electron-donating/-withdrawing groups) .

- Parallel synthesis : Use combinatorial chemistry to generate libraries of thiophene-3-carboxylic acid derivatives for high-throughput screening .

- Pharmacophore mapping : Identify critical motifs (e.g., the carboxylic acid group for solubility, acrylamido for hydrogen bonding) using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.